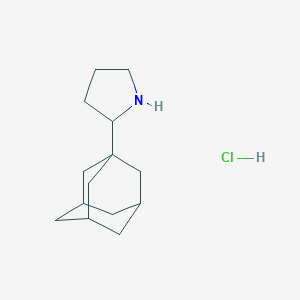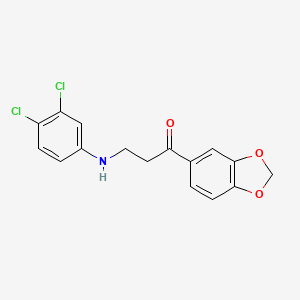
1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organic Impurity Profiling in Synthesis
- Synthesis Analysis: A study focused on the synthesis and impurity profile of methylone, an analog of 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone, providing insights into the synthetic pathways and the structural elucidation of organic impurities found in the intermediate compounds and the final product (Heather et al., 2017).
Crystallography and Structural Analysis
- Structural Elucidation of Derivatives: Research on the crystal structures of related chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone highlighted the importance of hydrogen bonding and crystal packing effects in these compounds (Jasinski et al., 2008).
Spectroscopy and Quantum Mechanics
- Spectroscopic Studies: Investigations on the vibrational spectroscopy and quantum mechanical properties of 1-(1,3-Benzodioxol-5-yl)thiourea, a related compound, provided valuable data for spectral detection technology and electronic structure analysis (Ragamathunnisa M et al., 2015).
Synthesis and Biological Evaluation
- Novel Compound Synthesis: A study described the efficient synthesis of novel 1,5-benzothiazepines incorporating 1,3-benzodioxol nucleus, showcasing the versatility of this chemical structure in synthesizing new compounds (Chauhan et al., 2008).
- Biological Activity Analysis: The synthesis and biological evaluation of β-aroylpropionic acid-based oxadiazoles, including derivatives of 1-(1,3-benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone, provided insights into their potential anti-inflammatory and antibacterial properties (Husain et al., 2009).
Chemical Interaction and Molecular Dynamics
- Interaction and Dynamics Studies: Research on Piperine derivatives, including compounds structurally related to 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone, investigated their interaction with iron surfaces, providing insights into corrosion inhibition and molecular dynamics (Belghiti et al., 2018).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3,4-dichloroanilino)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-12-3-2-11(8-13(12)18)19-6-5-14(20)10-1-4-15-16(7-10)22-9-21-15/h1-4,7-8,19H,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXHWSGKQQHTKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

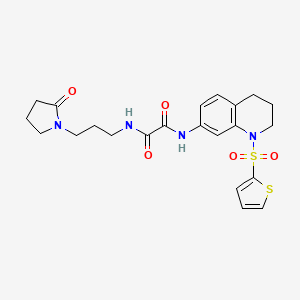
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2417349.png)

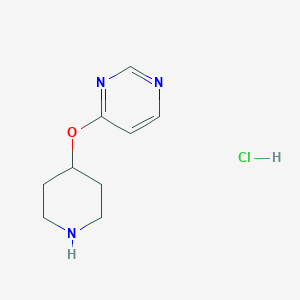
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2417352.png)
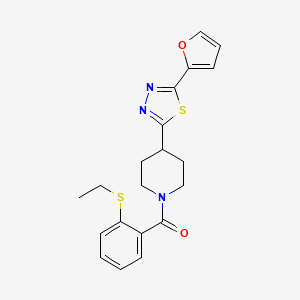
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2417355.png)
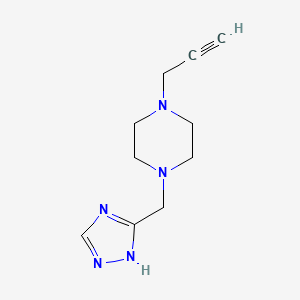
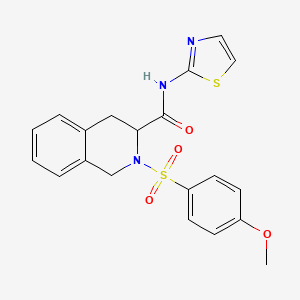
![(2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2417359.png)
![N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxamide](/img/structure/B2417361.png)
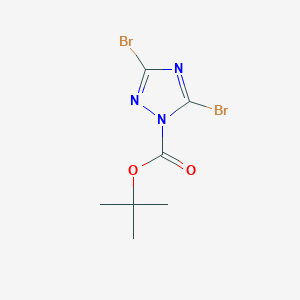
![8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2417363.png)
